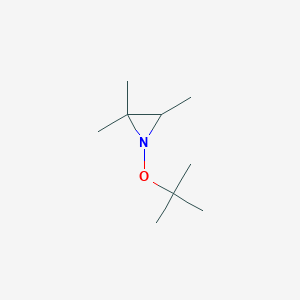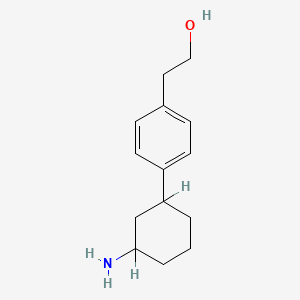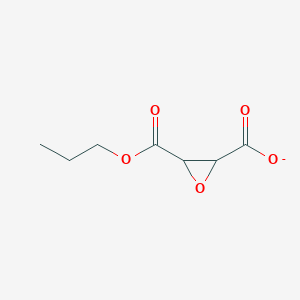![molecular formula C22H21NO6S B14462320 Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate CAS No. 67426-02-2](/img/structure/B14462320.png)
Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a dioxolan ring, and a dioxoisoindol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-mercaptobenzoic acid with 2-(1,3-dioxoisoindol-2-yl)ethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,3-dioxolane-2-methanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: Potential to bind to specific receptors on cell surfaces, affecting cellular signaling pathways.
DNA Interaction: Possible interaction with DNA, leading to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate can be compared with other similar compounds, such as:
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: Similar structure but with a hydroxypropanoate group instead of a benzoate ester.
Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)-3-hydroxy-2-naphthoate: Contains a naphthoate group instead of a benzoate ester.
Propiedades
Número CAS |
67426-02-2 |
|---|---|
Fórmula molecular |
C22H21NO6S |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate |
InChI |
InChI=1S/C22H21NO6S/c1-27-21(26)15-6-8-16(9-7-15)30-14-22(28-12-13-29-22)10-11-23-19(24)17-4-2-3-5-18(17)20(23)25/h2-9H,10-14H2,1H3 |
Clave InChI |
VLHJNAACUYOUFJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)SCC2(OCCO2)CCN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



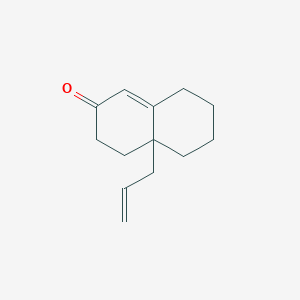

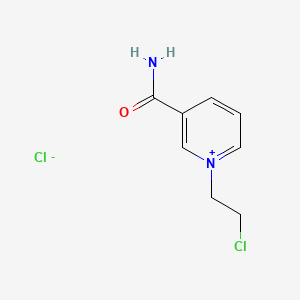

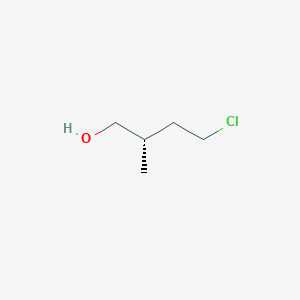
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
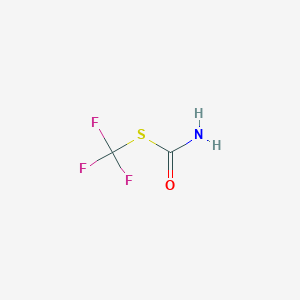

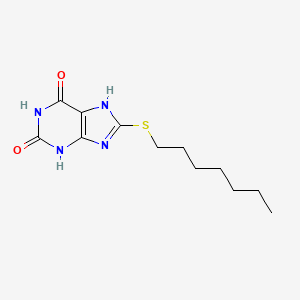
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
